Bumadizone calcium

Description

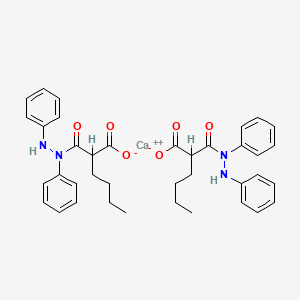

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34461-73-9 |

|---|---|

Molecular Formula |

C38H42CaN4O6 |

Molecular Weight |

690.8 g/mol |

IUPAC Name |

calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate) |

InChI |

InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2 |

InChI Key |

RKINNRASCJRSHD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2] |

Appearance |

Solid powder |

Other CAS No. |

34461-73-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

3583-64-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

B 64114 B-64114 bumadizone bumadizone calcium (2:1) bumadizone calcium (2:1), hemihydrate butylmalonic acid mono-(1,2-diphenylhydrazide) Desflam Eumotol |

Origin of Product |

United States |

Foundational & Exploratory

Bumadizone Calcium's Interaction with Cyclooxygenase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bumadizone calcium is a derivative of butylmalonic acid and has been utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis.[2][3] Like other NSAIDs, its pharmacological activity is centered on the disruption of the arachidonic acid cascade.[1] Understanding the precise interactions of this compound with the COX isoenzymes, COX-1 and COX-2, is critical for a complete characterization of its efficacy and safety profile.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes, including the protection of the gastric mucosa and maintenance of renal blood flow.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.

By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. Some sources suggest a potential selectivity of this compound towards COX-2, which would theoretically lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. However, without quantitative inhibitory data, the degree of this selectivity remains unconfirmed.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the signaling pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Quantitative Data on Cyclooxygenase Inhibition

A thorough search of scientific databases and literature did not yield specific quantitative data, such as IC50 or Ki values, for the inhibition of COX-1 and COX-2 by this compound. This information is crucial for determining the potency and selectivity of the drug. The table below is provided as a template for how such data would be presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols for Assessing COX Inhibition

While specific protocols for this compound are not available, the following are detailed methodologies commonly employed to determine the inhibitory activity of NSAIDs on COX-1 and COX-2. These methods would be suitable for the evaluation of this compound.

In Vitro COX Inhibition Assay (Enzyme-Based)

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of an inhibitor.

Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or an ELISA kit for a specific prostaglandin)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 10 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the product formation. This can be done by:

-

Colorimetric/Fluorometric detection: Using a chromogenic or fluorogenic substrate that is co-oxidized during the peroxidase reaction of COX. The change in absorbance or fluorescence is measured.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using a commercially available ELISA kit.

-

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Whole Blood Assay (Cell-Based)

This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human blood (with anticoagulant)

-

Test compound (this compound)

-

For COX-1 assay: Calcium ionophore (e.g., A23187) to induce COX-1 activity.

-

For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression and activity.

-

ELISA kits for Thromboxane B2 (TXB2, as a marker of COX-1 activity) and Prostaglandin E2 (PGE2, as a marker of COX-2 activity).

Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes.

-

Add various concentrations of this compound or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Add calcium ionophore to stimulate platelet COX-1 activity, leading to TXB2 production.

-

Incubate for a further period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.

-

Measure the concentration of TXB2 in the plasma using an ELISA kit.

-

Calculate the IC50 value as described for the in vitro assay.

Procedure for COX-2 Inhibition:

-

Aliquot whole blood into tubes.

-

Add LPS to induce COX-2 expression in monocytes.

-

Incubate for an extended period (e.g., 24 hours) at 37°C.

-

Add various concentrations of this compound or vehicle control.

-

Incubate for a specified time (e.g., 1 hour).

-

Centrifuge to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the COX inhibitory activity of a compound like this compound.

Conclusion

This compound is an established NSAID that functions through the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. While its general mechanism of action is understood, the lack of publicly available, specific quantitative data on its inhibitory potency and selectivity for COX-1 versus COX-2 presents a significant gap in its pharmacological profile. The experimental protocols detailed in this whitepaper provide a clear framework for generating such crucial data. Further research to quantify the COX-1/COX-2 inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential and relative safety.

References

The Pharmacokinetics and Pharmacodynamics of Bumadizone Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details the standard experimental protocols for characterizing the pharmacokinetic and pharmacodynamic properties of NSAIDs. This includes methodologies for assessing absorption, distribution, metabolism, and excretion (ADME), as well as for determining cyclooxygenase (COX) enzyme inhibition and dose-response relationships. While this compound has been shown to be clinically effective, a thorough quantitative understanding of its pharmacological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a framework for its further investigation.

Introduction

This compound, the calcium salt of bumadizone, is a non-steroidal anti-inflammatory drug (NSAID) historically used for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[1] Despite its clinical use in some regions, detailed public data on its pharmacokinetic and pharmacodynamic profile is sparse. This document synthesizes the available information and presents standardized methodologies for the comprehensive evaluation of this compound or similar NSAID compounds.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its anti-inflammatory and analgesic action, which is attributed to the inhibition of prostaglandin synthesis.[1]

Mechanism of Action: Cyclooxygenase Inhibition

This compound inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects. The specific molecular structure of this compound may allow for a degree of targeted inhibition, potentially mitigating some of the common NSAID-related adverse effects.

Figure 1: General mechanism of action for NSAIDs like this compound.

Dose-Response Relationship

Table 1: Summary of Clinical Efficacy of this compound

| Comparator | Outcome | Reference |

| Placebo | Superior efficacy | |

| Paracetamol | Superior efficacy | |

| Acetylsalicylic Acid | Suggested comparable efficacy |

Pharmacokinetics

The study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Qualitative data from a 1977 clinical trial states that this compound is "completely absorbed from the gastro-intestinal tract" with "little mucosal irritation". The same study reports that the maximum plasma concentration (Tmax) is reached after 2 to 3 hours.

Distribution

A 1973 autoradiography study in rats and mice using radiolabeled bumadizone-calcium demonstrated specific localization of the drug in inflamed paws, indicating distribution to the site of inflammation. This suggests that the drug effectively reaches its target tissues.

Metabolism

Information on the metabolism of bumadizone is limited. The aforementioned 1973 autoradiography study noted metabolism in the kidney. Generally, NSAIDs are extensively metabolized by the liver.

Excretion

The 1977 clinical trial report states that excretion of bumadizone is "complete after 48 hours". The primary route of excretion for bumadizone metabolites is believed to be through the kidneys.

Table 2: Summary of Available Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Stated as "completely absorbed" | |

| Tmax (Time to maximum plasma concentration) | 2 - 3 hours | |

| Distribution | ||

| Tissue Distribution | Localizes in inflamed tissue (animal model) | |

| Metabolism | ||

| Primary Site | Kidney mentioned in an early animal study | |

| Excretion | ||

| Total Excretion Time | ~48 hours | |

| Route of Excretion | Primarily renal (presumed for metabolites) |

Experimental Protocols

Detailed experimental protocols for this compound are not available. Therefore, this section outlines standard methodologies used for the pharmacokinetic and pharmacodynamic characterization of NSAIDs.

Pharmacokinetic Analysis

Figure 2: General workflow for a preclinical or clinical pharmacokinetic study.

4.1.1. In Vivo Pharmacokinetic Study Protocol (Rodent Model - General Example)

-

Animal Model: Male Wistar rats (200-250g) are commonly used.

-

Drug Administration: this compound is administered orally (e.g., via gavage) or intravenously (for bioavailability studies) at a defined dose.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of bumadizone and its potential metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Pharmacodynamic Analysis: COX Inhibition Assay

Figure 3: General workflow for determining the IC50 of an NSAID for COX enzymes.

4.2.1. Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant assessment of COX inhibition by accounting for plasma protein binding.

-

COX-1 Activity (Thromboxane B2 Production):

-

Whole blood from healthy volunteers is collected into tubes without anticoagulants.

-

Aliquots of blood are incubated with various concentrations of this compound or vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Serum is collected after centrifugation.

-

TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

-

The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated.

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Whole blood is collected into heparinized tubes.

-

Aliquots are incubated with various concentrations of this compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.

-

The blood is incubated at 37°C for an extended period (e.g., 24 hours).

-

Plasma is collected after centrifugation.

-

Prostaglandin E2 (PGE2) levels are quantified by ELISA or LC-MS/MS.

-

The IC50 for COX-2 is determined as the concentration of this compound that inhibits 50% of PGE2 production.

-

Plasma Protein Binding Assay

4.3.1. Equilibrium Dialysis Protocol

-

A semi-permeable membrane separates a chamber containing human plasma spiked with this compound from a chamber containing a protein-free buffer.

-

The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

The concentration of this compound is measured in both the plasma and buffer chambers.

-

The percentage of unbound drug is calculated as the ratio of the concentration in the buffer to the concentration in the plasma. The percentage of protein binding is then determined by subtracting the unbound percentage from 100%.

Conclusion

This compound is a clinically effective NSAID with a general mechanism of action consistent with other drugs in its class. However, a detailed, publicly available quantitative characterization of its pharmacokinetics and pharmacodynamics is lacking. The qualitative data suggests complete oral absorption with a Tmax of 2-3 hours and complete excretion within 48 hours. This guide provides a framework of standard experimental protocols that can be employed to generate the necessary quantitative data for a comprehensive understanding of this compound's pharmacological profile. Such data is crucial for optimizing dosing regimens, predicting potential drug interactions, and fully assessing its therapeutic index for drug development and clinical research professionals. Further research is warranted to fill the existing gaps in the scientific literature regarding this compound.

References

Synthesis and Structural Characterization of Bumadizone Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, antipyretic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. It includes detailed (representative) experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.

Introduction

This compound is the calcium salt of bumadizone, a derivative of butylmalonic acid and 1,2-diphenylhydrazine.[1] As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The formation of the calcium salt enhances the solubility and bioavailability of the parent compound.[1] This guide outlines the synthetic route to this compound and the analytical techniques employed for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the condensation of butylmalonic acid with 1,2-diphenylhydrazine to form the active pharmaceutical ingredient, bumadizone. The second step is the formation of the calcium salt.

Synthesis Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative and based on general principles of organic synthesis, as detailed experimental procedures for this compound are not widely available in the public domain.

Step 1: Synthesis of Bumadizone (Butylmalonic acid mono-(1,2-diphenylhydrazide))

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butylmalonic acid (1 equivalent) and 1,2-diphenylhydrazine (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol to the flask. Ethanol is often used to improve the solubility of reactants.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield pure bumadizone.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the purified bumadizone in an aqueous basic solution (e.g., sodium hydroxide solution) to form the sodium salt of bumadizone.

-

Salt Formation: To this solution, add an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂), dropwise with stirring. A precipitate of this compound will form.

-

Isolation and Drying: The precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum to yield this compound. For the hemihydrate form, crystallization is performed under controlled humidity conditions.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Bumadizone Molecular Formula | C₁₉H₂₂N₂O₃ | [2] |

| Bumadizone Molecular Weight | 326.39 g/mol | [2] |

| This compound (Anhydrous) Molecular Formula | C₃₈H₄₂CaN₄O₆ | |

| This compound (Anhydrous) Molecular Weight | 690.8 g/mol | |

| This compound Hemihydrate Molecular Formula | C₇₆H₈₆Ca₂N₈O₁₃ | |

| This compound Hemihydrate Molecular Weight | 1399.7 g/mol | |

| Reaction Yield | Not specified in available literature. | |

| Melting Point | Not specified in available literature. |

Structural Characterization

The structural characterization of this compound is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Experimental Workflow for Characterization

Caption: Workflow for the structural characterization of this compound.

Spectroscopic and Crystallographic Data

Note: Detailed experimental spectra and crystallographic data for this compound are not widely available in the public domain. The information below is based on general knowledge of these techniques and any available data for related compounds.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1650 | C=O stretching (amide) |

| ~1600, ~1490 | C=C stretching (aromatic) |

| ~1450 | C-H bending |

| ~1200 | C-N stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals would include those for the aromatic protons of the diphenylhydrazide moiety, the aliphatic protons of the butyl group, and the methine proton of the malonic acid backbone.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butyl chain.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. The molecular ion peak would correspond to the molecular weight of the bumadizone cation.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing information.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a typical NSAID, this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Caption: General mechanism of action for NSAIDs like bumadizone.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. While specific, publicly available experimental data is limited, this document consolidates the known chemical principles and analytical methodologies relevant to this compound. The provided protocols and diagrams serve as a foundational resource for researchers in the field of medicinal chemistry and drug development, facilitating a better understanding of this important non-steroidal anti-inflammatory agent. Further research to publish detailed experimental and characterization data would be beneficial to the scientific community.

References

In-Depth Technical Guide: Bumadizone Calcium Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a specific focus on its solubility and stability profiles. Understanding these parameters is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of pharmaceutical products containing this compound.

Bumadizone, the active moiety, is chemically described as butylmalonic acid mono-(1,2-diphenylhydrazide)[1]. The calcium salt form is often used to enhance its pharmaceutical properties[2]. This document synthesizes available data on its solubility in various media and its stability under different stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

This compound is an organic calcium salt. The formation of the calcium salt is intended to improve the solubility and bioavailability of the parent compound, bumadizone[2].

Table 1: General Physicochemical Properties of Bumadizone and this compound

| Property | Bumadizone | This compound | Source(s) |

| Chemical Name | Butylmalonic acid mono-(1,2-diphenylhydrazide) | Calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate) | [1][3] |

| CAS Number | 3583-64-0 | 34461-73-9 | |

| Molecular Formula | C₁₉H₂₂N₂O₃ | C₃₈H₄₂CaN₄O₆ | |

| Molecular Weight | 326.39 g/mol | 690.8 g/mol |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While extensive quantitative data for this compound is not widely published, available information suggests the following qualitative characteristics.

Table 2: Qualitative Solubility of Bumadizone and this compound

| Solvent | Bumadizone | This compound | Source(s) |

| Water | Data not available | The calcium salt enhances solubility in biological systems. | |

| DMSO | Slightly soluble | Data not available | |

| Methanol | Slightly soluble | Data not available | |

| Ethanol | Implied solubility for synthesis | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., purified water, buffers of different pH).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.

Forced Degradation Studies

This compound has been shown to be susceptible to degradation under alkaline conditions. Comprehensive forced degradation studies should be conducted under the stress conditions recommended by ICH guidelines.

Table 3: Summary of Known Stability of this compound

| Stress Condition | Observation | Source(s) |

| Alkaline Hydrolysis | Susceptible to degradation. An alkaline-induced degradation product has been identified and analytical methods are available for its separation and quantification. | |

| Acidic Hydrolysis | Data not available | |

| Oxidative Stress | Data not available | |

| Thermal Stress | Data not available | |

| Photolytic Stress | Data not available |

Experimental Protocol for Forced Degradation Studies

The following protocols are based on general ICH guidelines for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

-

-

Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is essential to separate the parent drug from its degradation products. An RP-HPLC method has been reported for the determination of bumadizone in the presence of its alkaline-induced degradation product.

Table 4: Example of a Reported RP-HPLC Method for this compound and its Alkaline Degradant

| Parameter | Condition | Source(s) |

| Column | Phenomenex C18 | |

| Mobile Phase | Methanol:Water:Acetonitrile (20:30:50, v/v/v) | |

| Flow Rate | 2 mL/min | |

| Detection | UV at 235 nm |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. The data highlights that while the calcium salt is intended to improve solubility, quantitative data remains scarce in publicly available literature. The primary known instability is its degradation under alkaline conditions. To fully characterize this API for robust formulation development, further comprehensive studies are required to establish a complete solubility and stability profile, including degradation kinetics and identification of all potential degradation products under various stress conditions. The provided experimental protocols offer a starting point for conducting such necessary investigations in accordance with regulatory expectations.

References

In Vitro Metabolic Pathways of Bumadizone Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolic studies on bumadizone calcium are not extensively available in publicly accessible literature. The following guide presents a putative metabolic map and associated methodologies based on the well-documented biotransformation of structurally analogous compounds, particularly other non-steroidal anti-inflammatory drugs (NSAIDs) containing phenyl and butyl moieties, such as phenylbutazone. The presented pathways, data, and protocols should be considered illustrative and require experimental verification for this compound.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the probable in vitro metabolic pathways of this compound, drawing parallels with structurally related compounds.

Bumadizone is chemically described as 2-[anilino(phenyl)carbamoyl]hexanoic acid. Its structure features a butyl side chain and two phenyl rings, which are common sites for metabolic modification.

Proposed In Vitro Metabolic Pathways

The in vitro metabolism of this compound is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by hepatic enzymes.

Phase I Metabolism: Oxidative Transformations

Phase I metabolism of bumadizone is likely dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily, which are abundant in liver microsomes. The primary sites of oxidation are predicted to be the aliphatic butyl chain and the aromatic phenyl rings.

-

Hydroxylation of the Butyl Chain: The n-butyl side chain is susceptible to hydroxylation at various positions, with ω- and (ω-1)-hydroxylation being the most common. This would lead to the formation of alcohol metabolites. Further oxidation of these primary and secondary alcohols could yield corresponding aldehydes, ketones, and carboxylic acids.

-

Hydroxylation of the Phenyl Rings: The two phenyl rings are also probable sites for hydroxylation, typically at the para-position due to steric accessibility. This would result in the formation of phenolic metabolites.

Phase II Metabolism: Conjugation Reactions

The primary functional groups of bumadizone (carboxylic acid) and its Phase I metabolites (hydroxyl groups) are amenable to conjugation with endogenous molecules, which increases their water solubility and facilitates their excretion.

-

Glucuronidation: The carboxylic acid moiety of the parent bumadizone molecule is a prime candidate for the formation of an acyl glucuronide. Additionally, the hydroxylated metabolites formed during Phase I can undergo O-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites could also be subject to sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs), though this is often a less prominent pathway compared to glucuronidation for NSAIDs.

The proposed metabolic pathways are visualized in the following diagram:

Quantitative Data Summary

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Dog | 60 | 11.6 |

| Monkey | 52 | 13.3 |

Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)

| Metabolite | Putative Structure | Relative Abundance (%) |

| M1 | Bumadizone Glucuronide | 40 |

| M2 | 4'-Hydroxy-bumadizone | 25 |

| M3 | 3-Hydroxybutyl-bumadizone | 15 |

| M4 | 4'-Hydroxy-bumadizone Glucuronide | 10 |

| M5 | 3-Hydroxybutyl-bumadizone Glucuronide | 5 |

| Unchanged Bumadizone | - | 5 |

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro investigation of drug metabolism. Below are standard protocols for key experiments.

Metabolic Stability in Liver Microsomes

This assay determines the rate of disappearance of the parent drug when incubated with liver microsomes.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (e.g., human, rat, dog; final concentration 0.5 mg/mL)

-

This compound (final concentration 1 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Termination of Reaction: Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the half-life (T1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Metabolite Identification in Hepatocytes

This assay identifies the major metabolites formed from the parent drug in a more complete cellular system.

Protocol:

-

Cell Culture: Plate cryopreserved hepatocytes (e.g., human) in collagen-coated plates and allow them to attach.

-

Incubation: Replace the medium with fresh incubation medium containing this compound (e.g., 10 µM).

-

Time Course: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Collect samples of the cell culture supernatant and/or cell lysate at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Preparation: Quench the reaction by adding ice-cold acetonitrile. Centrifuge to remove cell debris and proteins.

-

Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites. The mass shifts from the parent drug will indicate the type of metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.

Conclusion

While specific experimental data on the in vitro metabolism of this compound is limited, a robust hypothesis can be formulated based on its chemical structure and the known metabolic pathways of similar NSAIDs. The proposed primary metabolic routes are hydroxylation of the butyl and phenyl moieties, followed by glucuronidation of the parent drug and its hydroxylated metabolites. The provided experimental protocols offer a standard framework for the definitive in vitro characterization of this compound's metabolic fate. Such studies are indispensable for a thorough understanding of its disposition and for guiding its safe and effective clinical use.

References

Unraveling the Cyclooxygenase Affinity of Bumadizone Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bumadizone calcium is a non-steroidal anti-inflammatory drug recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key signaling molecules in pain and inflammation.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is inducible and its expression is elevated during inflammation.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1] A thorough understanding of the binding affinity of this compound to each COX isoform is therefore essential for a complete pharmacological characterization.

This compound and Cyclooxygenase Inhibition

This compound functions by blocking the activity of both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins.[1] This reduction in prostaglandin levels leads to the alleviation of pain and inflammation. However, the precise quantitative binding affinity of this compound for COX-1 versus COX-2, typically expressed as IC50 (the half maximal inhibitory concentration) or Ki (inhibition constant) values, is not well-documented in publicly available scientific literature. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.

Quantitative Data on COX-1 and COX-2 Inhibition

As of the latest literature review, specific IC50 or Ki values detailing the binding affinity of this compound to COX-1 and COX-2 have not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such quantitative data would be structured. The values presented are hypothetical and for illustrative purposes only.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Hypothetical Value A | 15 | 5 | 3 |

| Hypothetical Value B | 50 | 0.5 | 100 |

Caption: Table illustrating the presentation of quantitative data for COX-1 and COX-2 inhibition.

Experimental Protocols for Determining COX Binding Affinity

To determine the COX-1 and COX-2 binding affinities of this compound, established in vitro assays can be employed. The following is a detailed, representative protocol based on commonly used methodologies for other NSAIDs.

Human Whole Blood Assay

The human whole blood assay is a widely accepted method for assessing the COX-inhibitory activity of NSAIDs in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

This compound.

-

Arachidonic acid.

-

Lipopolysaccharide (LPS).

-

Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

-

Phosphate-buffered saline (PBS).

-

Centrifuge.

-

Incubator.

Protocol:

-

Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (TXB2 Production):

-

Aliquot whole blood into separate tubes.

-

Add varying concentrations of this compound or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Initiate coagulation by allowing the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using an EIA kit.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquot whole blood into separate tubes.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

-

Incubate at 37°C for 24 hours.

-

Add varying concentrations of this compound or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add arachidonic acid to initiate prostaglandin synthesis.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition, from the dose-response curve.

-

In Vitro Enzyme Assay using Purified COX-1 and COX-2

This method allows for the direct assessment of the inhibitory activity of this compound on isolated COX enzymes.

Objective: To determine the IC50 values of this compound for purified human or ovine COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

This compound.

-

Arachidonic acid.

-

Reaction buffer (e.g., Tris-HCl).

-

Cofactors (e.g., hematin, glutathione).

-

EIA kit for PGE2.

-

Microplate reader.

Protocol:

-

Enzyme Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibition Assay:

-

In a microplate, add the reaction buffer, cofactors, and varying concentrations of this compound or vehicle control.

-

Add the COX-1 or COX-2 enzyme to each well.

-

Pre-incubate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

-

PGE2 Measurement:

-

Measure the amount of PGE2 produced in each well using an EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 production for each concentration of this compound.

-

Determine the IC50 values as described for the whole blood assay.

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for its study.

Caption: COX Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Determining COX Inhibition.

Conclusion

While this compound is known to inhibit both COX-1 and COX-2, a precise quantitative understanding of its binding affinity to each isoform is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide has outlined the established methodologies that can be employed to determine these critical parameters. The provided protocols for the human whole blood assay and in vitro enzyme assays offer a clear path for researchers to generate the necessary data. The visualization of the COX signaling pathway and experimental workflows further aids in conceptualizing the drug's mechanism and the scientific approach to its study. Future research focused on generating specific IC50 values for this compound will be invaluable for the scientific and medical communities, enabling a more informed use of this NSAID in clinical practice and guiding the development of next-generation anti-inflammatory agents.

References

An In-depth Technical Guide to the Chemical Properties of Bumadizone Calcium Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium hemihydrate is the calcium salt hemihydrate form of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It has been utilized in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound hemihydrate, including its identity, structure, and known physicochemical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key chemical properties, empowering researchers to conduct their own analyses.

Chemical Identity and Structure

This compound hemihydrate is an organic calcium salt. The parent compound, bumadizone, is a carbohydrazide produced by the formal condensation of a carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.[1] The calcium salt form is employed to enhance solubility and bioavailability. The hemihydrate form indicates the incorporation of water molecules within the crystal structure in a specific ratio.

Table 1: General and Structural Information for this compound Hemihydrate

| Property | Value | Source(s) |

| IUPAC Name | calcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate | |

| Synonyms | This compound, Desflam, Eumotol, Rheumatol, N-(2-Carboxycaproyl)hydrazobenzene calcium salt hemihydrate | |

| CAS Number | 69365-73-7 | |

| Molecular Formula | C₇₆H₈₆Ca₂N₈O₁₃ | |

| Alternative Formula | 4C₁₉H₂₁N₂O₃·2Ca·H₂O | |

| Molecular Weight | 1399.7 g/mol | |

| Parent Compound | Bumadizone (C₁₉H₂₂N₂O₃) | |

| Parent Compound MW | 326.396 g/mol |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for this compound hemihydrate are scarce in public domain, this section outlines the key properties and provides generalized information where available.

Table 2: Physicochemical Data for this compound Hemihydrate

| Property | Value | Remarks |

| Solubility | Data not publicly available. The calcium salt form is intended to enhance aqueous solubility compared to the parent compound. | See Section 5.1 for a detailed experimental protocol for solubility determination. |

| pKa | Data not publicly available. | As a carboxylic acid derivative, bumadizone is expected to have an acidic pKa. See Section 5.2 for a detailed experimental protocol for pKa determination. |

| Melting Point | Data not publicly available. | See Section 5.3 for a general experimental protocol for melting point determination. |

| Stability | Stable under normal storage conditions. Susceptible to degradation under alkaline conditions. | See Section 5.4 for a detailed protocol for conducting stability studies. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound hemihydrate. While full spectra are not publicly available, some data on the analytical wavelengths used for its quantification have been reported.

Table 3: Spectroscopic Data for Bumadizone

| Technique | Wavelength/Wavenumber | Remarks | Source(s) |

| UV Spectrophotometry | 243 nm | Wavelength used for quantification in derivative spectrophotometry. | |

| FTIR Spectroscopy | 1179.97 cm⁻¹ | Wavenumber used for quantification in Attenuated Total Reflectance-FTIR. | |

| ¹H NMR Spectroscopy | No specific data available for the hemihydrate salt. | A general protocol for NMR analysis is provided in Section 5.5. | |

| Mass Spectrometry | No specific data available for the hemihydrate salt. | A general protocol for mass spectrometry analysis is provided in Section 5.5. |

Experimental Protocols

The following sections provide detailed methodologies for determining the key chemical properties of this compound hemihydrate.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hemihydrate in a given solvent system (e.g., purified water, physiological buffers).

Materials:

-

This compound hemihydrate

-

Solvent of choice (e.g., water, phosphate buffer pH 7.4)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound hemihydrate to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all solid particles.

-

Quantify the concentration of bumadizone in the filtrate using a validated analytical method.

-

The experiment should be performed in triplicate.

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Caption: Workflow for solubility determination using the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Objective: To determine the pKa value(s) of bumadizone.

Materials:

-

Bumadizone

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Temperature-controlled titration vessel

-

Magnetic stirrer

Procedure:

-

Dissolve an accurately weighed amount of bumadizone in a suitable solvent (e.g., a co-solvent system like water:ethanol if aqueous solubility is low).

-

Place the solution in the temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized titrant in small, precise increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Caption: Logical workflow for pKa determination by potentiometric titration.

Protocol for Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound hemihydrate.

Materials:

-

This compound hemihydrate, finely powdered

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point).

-

The melting point is reported as this range.

Protocol for Stability Studies (Forced Degradation)

This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound hemihydrate under various stress conditions.

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure (General):

-

Prepare solutions or expose solid samples of this compound hemihydrate to the stress conditions.

-

At specified time points, withdraw samples.

-

Neutralize the samples from acidic and alkaline conditions before analysis.

-

Analyze the stressed samples using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Calculate the percentage of degradation.

General Protocol for Spectroscopic Analysis

Objective: To obtain IR, NMR, and Mass Spectra for structural confirmation.

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an ATR accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for functional groups present in the molecule (e.g., C=O, N-H, aromatic C-H).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Synthesis Overview

The synthesis of this compound hemihydrate is a multi-step process.

-

Formation of Bumadizone: This involves the condensation of the carboxy groups of butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.

-

Salt Formation: The synthesized bumadizone is then reacted with a source of calcium ions to form the calcium salt. This step is crucial for improving the pharmaceutical properties of the drug.

-

Crystallization: The final step is the crystallization of the calcium salt under controlled conditions to yield the hemihydrate form.

Caption: General synthesis pathway for this compound hemihydrate.

Mechanism of Action: Prostaglandin Synthesis Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), bumadizone exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, bumadizone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Caption: Bumadizone's mechanism of action via COX enzyme inhibition.

Conclusion

This technical guide has summarized the available chemical information for this compound hemihydrate and provided detailed, actionable protocols for the experimental determination of its key physicochemical properties. While a comprehensive public dataset for this compound is lacking, the methodologies and structural information presented herein offer a solid foundation for researchers and drug development professionals working with this active pharmaceutical ingredient. The provided diagrams for experimental workflows and the mechanism of action serve to visually clarify these critical aspects.

References

Unveiling the Degradation Pathway of Bumadizone Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of degradation products of bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). Understanding the degradation profile of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. This document summarizes the known degradation products, outlines detailed experimental protocols for their analysis, and presents the available quantitative data from forced degradation studies.

Introduction to this compound and its Stability

This compound is the calcium salt of bumadizone, a compound recognized for its anti-inflammatory, antipyretic, and analgesic properties. As with any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may impact its therapeutic effect and safety profile. Forced degradation studies are therefore essential to identify potential degradation products and establish stability-indicating analytical methods.

Identified Degradation Products

Forced degradation studies are intentionally conducted under stressful conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, to accelerate the degradation process and identify potential degradation products.

Alkaline Degradation

Under alkaline conditions, this compound undergoes degradation to form N,N'-diphenylhydrazine . This has been identified as a significant degradation product when the drug substance is subjected to strong alkaline stress.

Degradation Pathway under Alkaline Conditions:

The formation of N,N'-diphenylhydrazine from bumadizone under alkaline conditions likely involves the hydrolysis of the amide bond.

Caption: Proposed degradation pathway of this compound under alkaline conditions.

Acidic, Oxidative, Photolytic, and Thermal Degradation

As of the latest available data, specific degradation products of this compound under acidic, oxidative, photolytic, and thermal stress conditions have not been explicitly identified in the public domain literature. While general principles of drug degradation suggest that the amide linkage in bumadizone could be susceptible to acid hydrolysis, and other parts of the molecule could be prone to oxidation or photolysis, specific structures of the resulting products have not been elucidated. Further research is required to fully characterize the degradation profile of this compound under these conditions.

Quantitative Data from Forced Degradation Studies

Currently, detailed quantitative data summarizing the percentage of degradation of this compound and the formation of its degradation products under various stress conditions are not widely available in published literature. The primary focus of existing studies has been on the development of analytical methods to separate the parent drug from its alkaline degradation product.

Experimental Protocols

The following are detailed methodologies for key experiments related to the identification and quantification of this compound and its alkaline degradation product.

Forced Degradation Protocol (Alkaline Condition)

This protocol describes the procedure for inducing the degradation of this compound under alkaline stress to generate the N,N'-diphenylhydrazine degradation product[1].

Objective: To generate the alkaline degradation product of this compound.

Procedure:

-

Reflux a solution of this compound in 1M Sodium Hydroxide (NaOH).

-

Continue the reflux for a period of 7 hours to ensure sufficient degradation.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate acid (e.g., Hydrochloric Acid) before analysis.

Analytical Methodologies for Separation and Quantification

Two primary chromatographic methods have been developed and validated for the simultaneous determination of bumadizone and its alkaline-induced degradation product.

Instrumentation: HPTLC system equipped with a densitometric scanner. Stationary Phase: TLC silica gel 60 F254 plates. Mobile Phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (8:2:0.2, v/v/v). Detection: Densitometric measurement at 240 nm.

Workflow for HPTLC Analysis:

References

Spectroscopic Analysis of Bumadizone Calcium: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the molecular structure of bumadizone calcium, a non-steroidal anti-inflammatory drug. The following sections detail the predicted spectroscopic data based on its chemical structure, comprehensive experimental protocols for acquiring this data, and a logical workflow for its structural elucidation.

This compound is an organic calcium salt of bumadizone.[1][2] It is used for the treatment of rheumatoid arthritis and has both antipyretic and non-steroidal anti-inflammatory properties.[1] The chemical formula for this compound is C38H42CaN4O6.[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on the known chemical structure of the bumadizone molecule. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Bumadizone

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet | The two phenyl rings will produce complex overlapping signals in the aromatic region. |

| N-H Proton | 8.0 - 9.0 | Singlet (broad) | The chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |

| Methine Proton (-CH-) | 3.5 - 4.0 | Triplet | This proton is adjacent to the butyl chain and the carbonyl group. |

| Methylene Protons (-CH₂-) of Butyl Chain | 1.2 - 1.8 | Multiplets | The four methylene groups of the butyl chain will have distinct but potentially overlapping signals. |

| Methyl Protons (-CH₃) of Butyl Chain | 0.8 - 1.0 | Triplet | The terminal methyl group of the butyl chain. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Bumadizone

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 170 - 180 |

| Aromatic Carbons (C₆H₅) | 110 - 140 |

| Methine Carbon (-CH-) | 50 - 60 |

| Methylene Carbons (-CH₂-) of Butyl Chain | 20 - 40 |

| Methyl Carbon (-CH₃) of Butyl Chain | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (Amide) C=O Stretch | 1650 - 1680 | Strong |

| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1610 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is approximately 690.8 g/mol .[1]

Table 4: Plausible Mass Spectrometry Fragmentation of Bumadizone

| m/z Value | Possible Fragment | Notes |

| 326 | [M+H]⁺ of Bumadizone (acid form) | Molecular ion of the active moiety. |

| 281 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 183 | [C₆H₅-NH-N-C₆H₅]⁺ | Fragment corresponding to the diphenylhydrazine moiety. |

| 77 | [C₆H₅]⁺ | Phenyl group fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of bumadizone.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise ratio can be improved by increasing the number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a sample holder for KBr pellets.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of air should be recorded and subtracted from the sample spectrum.

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum as described above.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of bumadizone and its fragments.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions. In MS/MS, a precursor ion (e.g., the molecular ion of bumadizone) is selected and fragmented, and the masses of the product ions are measured.

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use software to predict the elemental composition based on the accurate masses.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a pharmaceutical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Bumadizone Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). This document collates chemical and pharmacological information, outlines relevant experimental methodologies, and presents logical workflows for its analysis, addressing the critical need for a consolidated reference for research and development.

Chemical and Physical Properties

This compound is the calcium salt of bumadizone. It has been used for its anti-inflammatory, analgesic, and antipyretic properties. The compound exists in various forms, including anhydrous and hemihydrate states, as well as racemic mixtures and stereoisomers. Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identity of Bumadizone and its Calcium Salts

| Identifier | Bumadizone (Parent Compound) | This compound (Anhydrous) | This compound Hemihydrate |

| Molecular Formula | C₁₉H₂₂N₂O₃[1] | C₃₈H₄₂CaN₄O₆[2][3] | C₇₆H₈₆Ca₂N₈O₁₃[1] |

| Molecular Weight | 326.4 g/mol [1] | 690.8 g/mol | 1399.7 g/mol |

| CAS Number | 3583-64-0 | 34461-73-9 | 69365-73-7 |

| Stereochemistry | Racemic | (R)- and (S)- forms exist | Racemic |

| Synonyms | Butylmalonic acid mono-(1,2-diphenylhydrazide) | Eumotol | This compound salt hemihydrate |

Mechanism of Action: COX Inhibition

Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The primary mechanism of action for bumadizone involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain and inflammation. By blocking COX enzymes, bumadizone reduces the synthesis of these pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.

Experimental Protocols

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state properties can be thoroughly investigated using a suite of standard analytical techniques.

Physicochemical Characterization of the Crystalline Form

The following workflow outlines the typical experimental approach for characterizing a crystalline pharmaceutical solid like this compound.

-

X-Ray Powder Diffraction (XRPD):

-

Objective: To determine the crystalline nature and identify the polymorphic form of this compound.

-